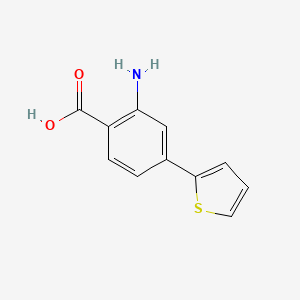

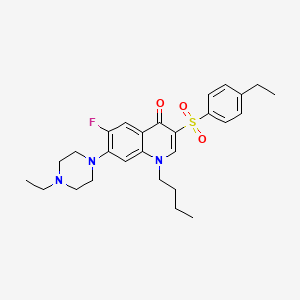

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

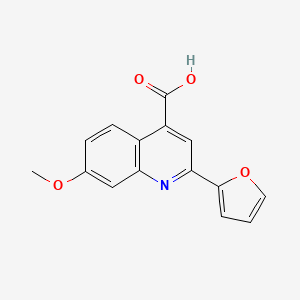

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DFDMA and is a member of the azetidinone class of compounds.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

One application of related azetidinone compounds is their role in the inhibition of cholesterol absorption. The compound SCH 58235 was designed to exploit activity-enhancing oxidation and block sites of potential detrimental metabolic oxidation, showing remarkable efficacy in lowering liver cholesteryl esters in cholesterol-fed models (S. Rosenblum et al., 1998).

Nicotinic Acetylcholine Receptor Binding

Another research application involves the synthesis of azetidinone derivatives for binding to nicotinic acetylcholine receptors. This includes the development of PET ligands for brain imaging of central nicotinic receptors, demonstrating the utility of these compounds in neurological studies (F. Doll et al., 1999).

Antibacterial Activity

Compounds with an azetidinone core have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents. The structural orientation of substituents plays a critical role in their antibacterial potency (Y. Kuramoto et al., 2003).

Precursors to Difluoroazetidinones

Research on difluoro(trimethylsilyl)acetamides has led to the development of precursors for 3,3-difluoroazetidinones, offering alternative pathways for synthesizing these compounds. This research expands the toolkit available for organic synthesis, particularly in the development of novel pharmaceutical agents (M. Bordeau et al., 2006).

Antitumor Agents

A series of 3-phenoxy-1,4-diarylazetidin-2-ones have been investigated for their antiproliferative compounds, targeting tubulin and disrupting microtubular structure in cancer cells. These studies underscore the potential of azetidinone derivatives in cancer therapy (Thomas F. Greene et al., 2016).

Propiedades

IUPAC Name |

3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c1-22-13-7-5-12(6-8-13)20-14(16(18,19)15(20)21)10-3-2-4-11(17)9-10/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHPKKVPRVOYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)

![N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2766345.png)

![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2766360.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclopropanamine](/img/structure/B2766361.png)